Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a but-3-en-1-yl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with but-3-en-1-yl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then esterified using methyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the but-3-en-1-yl group and the methyl ester group in a controlled manner, ensuring high selectivity and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules and as intermediates in drug development.
Uniqueness: Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both the but-3-en-1-yl group and the methyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
342878-55-1 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-but-3-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3 |
InChI Key |
AKZFDWQWUSPOQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1CCC=C |
Origin of Product |
United States |
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